2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide
Overview
Description
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and an acetamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide typically involves the condensation of 2-aminopyridine derivatives with trifluoromethylated reagents. . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multistep process that includes the preparation of intermediate compounds, followed by their condensation and functionalization. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
Uniqueness
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acetamide group provides additional sites for hydrogen bonding and interactions with biological targets .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)6-1-2-9-15-4-7(3-8(14)17)16(9)5-6/h1-2,4-5H,3H2,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRRADCHXMHJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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